3-bromo-4-methylquinolin-2(1H)-one
Overview
Description
3-bromo-4-methylquinolin-2(1H)-one: is a chemical compound with the molecular formula C10H8BrNO. It is a member of the carbostyril family, which is a class of heterocyclic compounds containing a carbazole ring system. This compound is also known by its systematic name, 3-bromo-4-methyl-2(1H)-quinolinone . Carbostyril compounds are known for their diverse biological activities and have been studied for various applications in chemistry, biology, and medicine.
Mechanism of Action
Mode of Action
It has been suggested that carbostyril compounds may have a mode of action similar to that of 2,4,6-trichlorophenoxyacetic acid, an antiauxin . This suggests that Carbostyril, 3-bromo-4-methyl- may interact with its targets to inhibit certain physiological processes, although the exact mechanisms remain to be elucidated .
Result of Action
Carbostyril compounds have been found to display a remarkable promoting effect on the root growth of young plants .
Biochemical Analysis
Molecular Mechanism
It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbostyril, 3-bromo-4-methyl-, typically involves the bromination of 4-methylcarbostyril. One common method includes the reaction of 4-methylcarbostyril with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 3-position .
Industrial Production Methods: Industrial production of carbostyril, 3-bromo-4-methyl-, follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 3-bromo-4-methylquinolin-2(1H)-one, undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The compound can be oxidized to form quinolinone derivatives.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of corresponding alcohols.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds.
Grignard Reagents: Used for nucleophilic substitution reactions to introduce various alkyl or aryl groups.
Major Products Formed:
Substituted Quinolinones: Formed through substitution reactions.
Alcohol Derivatives: Formed through reduction reactions.
Scientific Research Applications
Chemistry: 3-bromo-4-methylquinolin-2(1H)-one, is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals .
Biology: In biological research, carbostyril derivatives have been studied for their antimicrobial and plant growth-promoting activities. The compound’s ability to interact with biological systems makes it a subject of interest for developing new bioactive molecules .
Medicine: Its derivatives have shown promise as antimicrobial agents and are being investigated for their therapeutic potential .
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials. Its unique properties make it suitable for various industrial applications.
Comparison with Similar Compounds
3-Hydroxycarbostyril: Known for its antimicrobial activity.
3-Methoxycarbostyril: Displays plant growth-promoting effects.
4-Phenylcarbostyril: Enhances plant growth activity.
Uniqueness: 3-bromo-4-methylquinolin-2(1H)-one, is unique due to the presence of the bromine atom at the 3-position and the methyl group at the 4-position. These substitutions confer distinct chemical and biological properties, making it a valuable compound for various applications.
Conclusion
This compound, is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of new materials and bioactive molecules. Ongoing research continues to explore its full potential in various fields.
Properties
IUPAC Name |
3-bromo-4-methyl-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-7-4-2-3-5-8(7)12-10(13)9(6)11/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATONPIUAJAKDQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=CC=CC=C12)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191223 | |
Record name | Carbostyril, 3-bromo-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37778-22-6 | |
Record name | 3-Bromo-4-methyl-carbostyril | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037778226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-4-methyl-carbostyril | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142457 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbostyril, 3-bromo-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-methyl-carbostyril | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR4WL7429E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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